

# A meta-analysis of clinical trial outcomes for GPR119 agonists including MBX2982

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## GPR119 Agonists in Clinical Trials: A Comparative Meta-Analysis of Outcomes

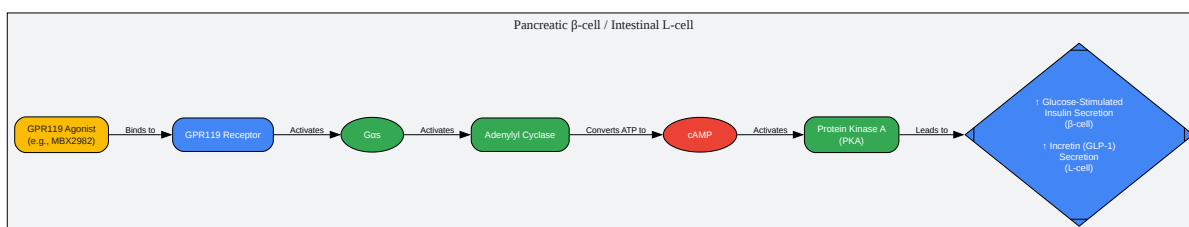
A detailed review of the clinical trial landscape for GPR119 agonists, with a special focus on **MBX2982**, reveals a promising yet challenging path for this class of drugs in the treatment of type 2 diabetes and other metabolic disorders. While preclinical data has been encouraging, clinical outcomes have been modest, leading to a nuanced perspective on their therapeutic potential.

G protein-coupled receptor 119 (GPR119) is a promising drug target primarily expressed in pancreatic  $\beta$ -cells and intestinal L-cells.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control.[2][3] This has led to the development of several synthetic GPR119 agonists, including **MBX2982**, with the hope of creating a new class of oral anti-diabetic agents.[3]

## GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade within the cell. The receptor is coupled to a stimulatory G protein (G $\alpha$ s), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in pancreatic  $\beta$ -cells, ultimately results in the potentiation of

glucose-stimulated insulin secretion. In intestinal L-cells, this pathway stimulates the secretion of incretin hormones.[5]



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**Caption:** GPR119 agonist signaling cascade.

## Clinical Trial Workflow for Metabolic Drugs

The clinical development of GPR119 agonists, like other metabolic drugs, follows a structured multi-phase process to ensure safety and efficacy.



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**Caption:** Generalized clinical trial phases.

## Comparative Analysis of Clinical Trial Outcomes

While a formal meta-analysis pooling statistical data across all GPR119 agonist trials is not publicly available, a comparison of the results from individual studies provides valuable insights.

## MBX2982 Clinical Trial Data

**MBX2982** has been evaluated in several early-phase clinical trials.

Table 1: Summary of **MBX2982** Clinical Trial Outcomes

Trial Phase	Population	Dosage	Key Outcomes	Reference
Phase 1a	Healthy Volunteers	10 - 1000 mg (single ascending dose)	Well-tolerated; Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.	[2]
Phase 1b	Males with Impaired Fasting Glucose (IFG)	100 or 300 mg (multiple doses)	Significant reductions in glucose excursion (26-44%) and glucagon (17% with 300 mg dose) in a Mixed Meal Tolerance Test (MMTT); Evidence of enhanced glucose-sensitive insulin secretion (GSIS).	[6]
Phase 2a	Adults with Type 1 Diabetes	600 mg daily for 14 days	Did not improve glucagon counterregulatory responses to hypoglycemia; Increased fasting and postprandial GLP-1 levels, demonstrating target engagement.	[7][8]

#### Experimental Protocols for **MBX2982** Trials:

- Phase 1a Study: This was a randomized, placebo-controlled, double-blind, ascending-dose clinical trial in 60 healthy male and female volunteers.[2]
- Phase 2a Study (Type 1 Diabetes): This was a randomized, double-masked, crossover trial in 18 participants.[8] Participants received 600 mg of MBX-2982 or placebo daily for 14 days, with a 2-week washout period between treatments.[8] The primary outcomes were assessed during a hyperinsulinemic euglycemic-hypoglycemic clamp and a mixed-meal tolerance test (MMTT).[8]

## Other GPR119 Agonists in Clinical Development

Other GPR119 agonists have also been investigated in clinical trials, with varying degrees of success.

Table 2: Comparison of Clinical Trial Outcomes for Various GPR119 Agonists

Agonist	Sponsor	Trial Phase	Population	Key Outcomes	Reference
DS-8500a	Daiichi Sankyo	Phase 2b	Japanese patients with Type 2 Diabetes	Dose-dependent reduction in HbA1c (-0.23% to -0.44%) compared to placebo over 12 weeks; Significantly lowered fasting plasma glucose (FPG) and postprandial glucose (PPG) at higher doses; Also showed improvements in lipid profiles.	<a href="#">[9]</a>
APD597	Arena/Ortho McNeil	Phase 1	Not specified	Confirmatory reports of clinical proof of concept with respect to glycemic control and incretin release.	<a href="#">[3]</a>
PSN821	Prosidion/OSI	Phase 1	Not specified	Confirmatory reports of	<a href="#">[3]</a>

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#### Experimental Protocols for Other GPR119 Agonist Trials:

- DS-8500a Phase 2b Study: This was a randomized, double-blind, parallel-group comparison study in Japan.[9] Patients with type 2 diabetes were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[9] The primary efficacy endpoint was the change in HbA1c from baseline to week 12.[9]

## Discussion and Future Outlook

The clinical trial data for GPR119 agonists, including **MBX2982**, indicate that while these agents can modulate glucose metabolism and incretin secretion, their overall efficacy as monotherapy for type 2 diabetes has been less robust than initially anticipated.[10] The modest effects on glycemic control have led to questions about the therapeutic potential of this drug class.[10]

The results from the **MBX2982** trial in type 1 diabetes are particularly noteworthy. While the drug did not achieve its primary endpoint of improving glucagon response to hypoglycemia, the observed increase in GLP-1 levels confirms that the drug engaged its target in the gut.[7][8] This suggests that the therapeutic utility of GPR119 agonists might be more complex and may involve combination therapies. For instance, combining a GPR119 agonist with a DPP-4 inhibitor to prolong the action of secreted GLP-1 could be a viable strategy.[10]

In conclusion, while GPR119 agonists have demonstrated clear biological activity in clinical trials, their future as standalone therapies for type 2 diabetes is uncertain. Further research is needed to explore their potential in combination with other anti-diabetic agents and to better understand the patient populations that might benefit most from this therapeutic approach.

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